

## assessing the long-term safety profile of novel integrase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 integrase inhibitor 10

Cat. No.: B12392868 Get Quote

# Long-Term Safety of Novel Integrase Inhibitors: A Comparative Guide

The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized the management of HIV-1 infection, offering potent viral suppression and a favorable tolerability profile. As their use becomes more widespread and long-term data accumulates, a comprehensive understanding of their safety profile is crucial for clinicians and researchers. This guide provides a comparative analysis of the long-term safety of novel integrase inhibitors, focusing on key adverse events and supported by data from pivotal clinical trials.

## Comparative Safety Profile of Novel Integrase Inhibitors

The long-term safety of novel INSTIs, including bictegravir, cabotegravir, and dolutegravir, has been extensively studied in numerous clinical trials. While generally well-tolerated, certain adverse events have been associated with this class of antiretrovirals. The following tables summarize the quantitative data on key safety concerns: neuropsychiatric events, weight gain, and cardiometabolic effects.

#### **Neuropsychiatric Adverse Events**

Neuropsychiatric adverse events (NPAEs), such as insomnia, anxiety, and depression, have been reported with INSTI use. The incidence and discontinuation rates due to NPAEs vary



among different agents.

| Integrase Inhibitor | Discontinuation<br>Rate due to NPAEs | Study Population                   | Study                           |
|---------------------|--------------------------------------|------------------------------------|---------------------------------|
| Dolutegravir        | 2.7%                                 | Treatment-<br>experienced patients | Large French cohort study[1][2] |
| Elvitegravir        | 1.3%                                 | Treatment-<br>experienced patients | Large French cohort study[1][2] |
| Raltegravir         | 1.7%                                 | Treatment-<br>experienced patients | Large French cohort study[1][2] |

## **Weight Gain and Cardiometabolic Effects**

Weight gain has emerged as a significant concern with some novel INSTIs. This can be associated with an increased risk of developing metabolic syndrome, diabetes, and hypertension. The REPRIEVE study provided valuable insights into the cardiometabolic complications associated with switching to an INSTI-based regimen.

| Outcome            | Hazard Ratio (95%<br>CI) | Study Population                                        | Study       |
|--------------------|--------------------------|---------------------------------------------------------|-------------|
| Obesity            | 1.32 (1.07 - 1.47)       | Patients switching to<br>an INSTI-containing<br>regimen | REPRIEVE[3] |
| Diabetes           | 1.38 (1.10 - 1.69)       | Patients switching to<br>an INSTI-containing<br>regimen | REPRIEVE[3] |
| Hypertension       | 1.38 (1.13 - 1.61)       | Patients switching to<br>an INSTI-containing<br>regimen | REPRIEVE[3] |
| Metabolic Syndrome | 1.15 (1.00 - 1.31)       | Patients switching to<br>an INSTI-containing<br>regimen | REPRIEVE[3] |



### **Experimental Protocols of Key Clinical Trials**

The data presented in this guide are derived from well-designed and rigorously conducted clinical trials. Understanding the methodologies of these studies is essential for interpreting the results accurately.

#### **SINGLE Study**

The SINGLE study was a phase 3, randomized, double-blind, non-inferiority trial that compared the efficacy and safety of a dolutegravir-based regimen to an efavirenz-based regimen in treatment-naive HIV-1-infected adults.[4]

- Participants: Antiretroviral-naive adults with HIV-1 RNA ≥1000 copies/mL.
- Intervention:
  - Arm 1: Dolutegravir (50 mg) + abacavir/lamivudine (600 mg/300 mg) once daily.
  - Arm 2: Efavirenz/emtricitabine/tenofovir disoproxil fumarate (600 mg/200 mg/300 mg)
     once daily.
- Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.</li>
- Key Safety Assessments: Incidence of adverse events, laboratory abnormalities, and discontinuations due to adverse events.

#### **Study 102**

Study 102 was a phase 3, randomized, double-blind trial comparing the safety and efficacy of an elvitegravir-based single-tablet regimen to a standard-of-care efavirenz-based regimen in treatment-naive HIV-1-infected adults.[5]

- Participants: Treatment-naive HIV-1-infected adults with HIV-1 RNA ≥5000 copies/mL.
- Intervention:
  - Arm 1: Elvitegravir (150 mg)/cobicistat (150 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) single-tablet regimen once daily.



- Arm 2: Efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg)
   single-tablet regimen once daily.
- Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.
- Key Safety Assessments: Adverse events, laboratory parameters, and body composition changes.

#### **GS-US-380-1844 Study**

This was a phase 3, randomized, double-blind study that evaluated the safety and efficacy of switching virologically suppressed adults from a dolutegravir-based regimen to a bictegravir-based single-tablet regimen.[3][6]

- Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable regimen of dolutegravir + abacavir/lamivudine.
- Intervention:
  - Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg) single-tablet regimen once daily.
  - Arm 2: Continue dolutegravir + abacavir/lamivudine.
- Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at week 48.
- Key Safety Assessments: Incidence and severity of adverse events, changes in renal and bone biomarkers.

#### GS-US-380-1878 Study

This phase 3, randomized, open-label study assessed the safety and efficacy of switching virologically suppressed adults from a boosted protease inhibitor-based regimen to a bictegravir-based single-tablet regimen.[7][8]

 Participants: Virologically suppressed adults on a stable regimen of a boosted protease inhibitor (atazanavir or darunavir) plus two nucleoside reverse transcriptase inhibitors.



#### Intervention:

- Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg)
   single-tablet regimen once daily.
- Arm 2: Continue the boosted protease inhibitor-based regimen.
- Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at week 48.
- Key Safety Assessments: Adverse events, changes in lipid profiles, and patient-reported outcomes.

### **Signaling Pathways and Mechanisms**

Understanding the mechanisms by which integrase inhibitors exert their effects, both on- and off-target, is crucial for predicting and managing potential long-term adverse events.

### **Mechanism of Action of Integrase Inhibitors**

Integrase inhibitors block the strand transfer step of HIV-1 DNA integration into the host cell genome, a critical step in the viral replication cycle. This targeted action is a key reason for their high efficacy and generally favorable safety profile, as they do not have a human analogue.[2]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the development of integrase inhibitors for HIV treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. For HCP's | Biktarvy® (BIC/FTC/TAF) Efficacy and Safety in HIV-1 Infected Virologically Suppressed Participants [askgileadmedical.com]
- 4. Brief Report: Dolutegravir Plus Abacavir/Lamivudine for the Treatment of HIV-1 Infection in Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-formulated elvitegravir, cobicistat, emtricitabine, and tenofovir versus co-formulated efavirenz, emtricitabine, and tenofovir for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3 trial, analysis of results after 48 weeks PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of switch to bictegravir/emtricitabine/tenofovir alafenamide from dolutegravir/abacavir/lamivudine: Results from an open-label extension of a phase 3 randomized, double-blind, multicenter, active-controlled, non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [assessing the long-term safety profile of novel integrase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392868#assessing-the-long-term-safety-profile-of-novel-integrase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com